2-Chloro-6-methyl-benzooxazole

Medicinal Chemistry Drug Metabolism ADME-Tox

Hit-to-lead benzoxazole programs frequently stall due to CYP-mediated ADME liabilities in early analogs. 2-Chloro-6-methyl-benzooxazole (CAS 3621-83-8) addresses this with a clean CYP inhibition profile and an electrophilic 2-chloro handle enabling rapid parallel SAR exploration. • Electrophilic 2-chloro group facilitates parallel synthesis of amine, ether, and thioether derivatives for efficient library construction • Favorable LogP (~2.79) and moderate water solubility (0.3 g/L) suit both medicinal chemistry and agrochemical R&D applications • Routinely supplied at ≥95% purity; ready for immediate global dispatch to support hit-to-lead and SAR campaigns

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 3621-83-8
Cat. No. B1366437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-benzooxazole
CAS3621-83-8
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(O2)Cl
InChIInChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3
InChIKeyCLEOKTJHYLXEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methyl-benzooxazole: Procurement and Baseline Properties


2-Chloro-6-methyl-benzooxazole (CAS 3621-83-8) is a benzoxazole derivative with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . It is a solid at room temperature with a predicted density of 1.311±0.06 g/cm³ and a boiling point of 116-117 °C at 10 Torr [1]. The compound is slightly soluble in water, with a calculated solubility of 0.3 g/L at 25 °C . It is primarily used as a building block and intermediate in medicinal chemistry and agrochemical research .

2-Chloro reactive handle – enables SNAr diversification for benzoxazole pharmacophore synthesis.
6-Methyl substituent – modulates physicochemical properties and target engagement profile.
Building block role – used as intermediate in medicinal chemistry and agrochemical research libraries.

2-Chloro-6-methyl-benzooxazole: Critical Substituent Pattern


Benzoxazole is a privileged scaffold in medicinal chemistry, but simple substitution patterns profoundly alter activity [1]. 2-Chloro-6-methyl-benzooxazole combines an electrophilic 2-chloro substituent with a 6-methyl group. The 2-chloro position is a key reactive handle for further derivatization, while the 6-methyl group influences both physicochemical properties (e.g., LogP) and biological target engagement [2]. In contrast, analogs lacking the chloro group (e.g., 6-methylbenzoxazole) or the methyl group (e.g., 2-chlorobenzoxazole) can exhibit different reactivity profiles, metabolic stability, and target selectivity, rendering them non-interchangeable in structure-activity relationship (SAR) studies and chemical synthesis pathways [3].

!
2-Chloro absence – analogs lacking the chloro group (e.g., 6-methylbenzoxazole) cannot undergo SNAr, limiting late-stage diversification.
!
6-Methyl removal – 2-chlorobenzoxazole may shift LogP and metabolic stability, altering SAR outcomes.
!
Orthogonal reactivity – 2-amino or 2-methyl analogs exhibit different reactivity profiles (acylation vs. SNAr); not a direct replacement.

Quantitative Evidence: 2-Chloro-6-methyl-benzooxazole vs. Analogs


CYP2E1/2B6/2A6 Inhibition: Negligible Activity vs. Benzoxazole Analogs

2-Chloro-6-methyl-benzooxazole exhibits negligible inhibition of major human cytochrome P450 enzymes CYP2E1, CYP2B6, and CYP2A6, with IC50 values all >20,000 nM (>20 μM) [1]. This contrasts sharply with other benzoxazole derivatives, which can exhibit potent CYP inhibition, a common cause of drug-drug interactions and metabolic instability. For example, certain 2-substituted benzoxazole analogs have been reported to inhibit CYP2E1 with IC50 values as low as 5,000 nM (5 μM) [2]. The high IC50 values for 2-chloro-6-methyl-benzooxazole indicate a significantly lower potential for CYP-mediated liabilities, making it a superior scaffold for lead optimization where metabolic stability and a clean safety profile are critical.

CYP Inhibition Profile
Reported
IC50 >20,000 nM vs ~5,000 nM analog
Supports low-CYP-interference screening context; >4-fold lower inhibition observed.
Human liver microsomes, LC-MS endpoint after 20 min.
Medicinal Chemistry Drug Metabolism ADME-Tox

Aqueous Solubility Profile vs. Hydrophilic Analogs

The calculated aqueous solubility of 2-chloro-6-methyl-benzooxazole is 0.3 g/L at 25 °C . This is significantly lower than the solubility of unsubstituted benzoxazole (estimated >10 g/L) and more polar analogs. For example, 2-aminobenzoxazole has a calculated solubility of ~2.5 g/L [1]. This low solubility is a direct consequence of the hydrophobic chloro and methyl substituents, which increase the compound's LogP to a predicted value of 2.79 [2]. Researchers must account for this property when designing assays and formulations, as it necessitates the use of co-solvents (e.g., DMSO) and will limit options for aqueous-based in vivo studies without specialized formulation techniques.

Aqueous Solubility
Data to verify
0.3 g/L (calc.) vs >10 g/L unsubst.
Low aqueous solubility necessitates co-solvent use; supports pre-formulation consideration.
Calculated (ACD/Labs); experimental validation recommended.
Pre-formulation Physicochemical Properties Analytical Chemistry

Electrophilic 2-Chloro Derivatization vs. 2-Methyl/2-Amino Analogs

The 2-chloro group in 2-chloro-6-methyl-benzooxazole serves as a versatile leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions under mild conditions to introduce amines, alkoxides, and thiols . This reactivity is quantitatively distinct from analogs such as 2-methylbenzoxazole, where the methyl group is not a leaving group and requires harsh functionalization conditions, or 2-aminobenzoxazole, which offers a different reactivity profile (e.g., diazotization or acylation). The patent literature demonstrates the use of 2-chloro-6-methyl-benzooxazole as a key intermediate in the synthesis of complex benzoxazole-based pharmacophores, highlighting its strategic utility in parallel synthesis and scaffold diversification [1].

Electrophilic Reactivity
Class-level inference
SNAr (amines, thiols) vs acylation/diazotization
Distinct reactivity enables late-stage diversification; orthogonal to non-leaving group analogs.
Typical SNAr conditions (K2CO3 or Et3N, DMF/THF).
Organic Synthesis Medicinal Chemistry Chemical Biology

2-Chloro-6-methyl-benzooxazole: Key Applications


Medicinal Chemistry: Building Block for Kinase and GPCR Libraries

2-Chloro-6-methyl-benzooxazole is an ideal building block for constructing focused compound libraries targeting kinases and G protein-coupled receptors (GPCRs). Its low CYP inhibition profile [1] reduces the risk of advancing compounds with inherent ADME liabilities, while the electrophilic 2-chloro group facilitates rapid SAR exploration through parallel synthesis of amine, ether, and thioether derivatives [2]. This combination of favorable off-target safety and synthetic versatility makes it a superior choice for hit-to-lead campaigns compared to benzoxazole analogs with higher CYP inhibition or less tractable reactivity.

Agrochemical Research: Scaffold for Herbicide Development

Patents describe the use of benzoxazole derivatives as herbicides, and 2-chloro-6-methyl-benzooxazole serves as a key intermediate in synthesizing these agents [1]. Its physicochemical properties (LogP ~2.79) and moderate water solubility [2] are within the desirable range for foliar uptake and translocation in plants. The 2-chloro group allows for the attachment of diverse agrochemical pharmacophores, enabling the rapid synthesis and screening of new herbicidal candidates with improved potency and crop selectivity compared to less functionalized benzoxazole scaffolds.

Chemical Biology: Tool Compound for Cellular Differentiation Profiling

Literature reports indicate that 2-chloro-6-methyl-benzooxazole and related derivatives can arrest the proliferation of undifferentiated cells and induce differentiation towards a monocyte lineage, suggesting a role in cancer and dermatological research [1]. Its clean CYP profile [2] makes it a suitable probe for cellular assays, minimizing off-target effects that could confound phenotypic screening results. Researchers can leverage this compound as a starting point to develop more potent and selective inducers of differentiation, with the 2-chloro group providing a convenient handle for chemical optimization.

Application
Selection Property
Validation Focus
Kinase & GPCR library synthesis
2-chloro SNAr handle and reported low CYP inhibition
Metabolic stability screening; CYP-related off-target liability
Herbicide lead optimization
Moderate LogP and aqueous solubility profile
Foliar uptake and crop selectivity assays
Cell differentiation probe
Clean CYP profile and cell-permeable scaffold
Phenotypic screening for differentiation induction; off-target minimization

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